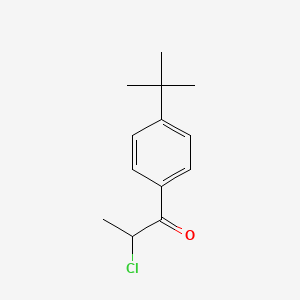

1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one

Descripción general

Descripción

1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a tert-butyl group attached to the phenyl ring and a chloro group attached to the propanone chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-butylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach for the synthesis of similar compounds .

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

Nucleophilic Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Reduction: 1-(4-tert-Butyl-phenyl)-2-chloropropanol.

Oxidation: 1-(4-tert-Butyl-phenyl)-2-chloropropanoic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one is in organic synthesis as an intermediate for producing other compounds. It can be utilized in various reactions, including:

- Grignard Reactions : The compound can undergo Grignard reactions to form alcohols or other functional groups, which are essential in synthesizing complex organic molecules .

- Acylation Reactions : It serves as an acylating agent in the synthesis of ketones and esters, contributing to the formation of more complex structures .

Pharmaceutical Development

The compound has shown potential in pharmaceutical applications due to its biological activity. Research indicates that it may influence cellular processes and has been investigated for its effects on various biological systems. Specific areas of interest include:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, warranting further investigation into their mechanisms and efficacy .

- Drug Development : Its unique chemical structure makes it a candidate for developing new therapeutic agents targeting specific diseases.

Case Study 1: Synthesis of Novel Compounds

A recent study demonstrated the successful synthesis of novel compounds using this compound as a starting material. The researchers employed a reaction scheme involving the compound's acylation capabilities, leading to the formation of several biologically active derivatives with enhanced properties compared to their precursors .

In another investigation, researchers evaluated the biological activity of this compound in vitro. The results indicated significant activity against specific cancer cell lines, suggesting that modifications to the compound could lead to effective anticancer agents .

Mecanismo De Acción

The mechanism of action of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily influenced by the presence of the chloro and carbonyl groups, which can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one can be compared with other similar compounds such as:

4-tert-Butylacetophenone: Similar structure but lacks the chloro group, leading to different reactivity and applications.

4-tert-Butylphenylacetone: Similar structure but with a different functional group, resulting in distinct chemical properties.

4-tert-Butylbenzyl chloride: Similar structure but with a benzyl chloride group, leading to different reactivity patterns.

Actividad Biológica

1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one, an aromatic ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group on the phenyl ring and a chloro group attached to the propanone chain, which influences its reactivity and interactions with biological systems. This article reviews the compound's synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving chloro derivatives and the use of carbonyl compounds. The presence of the chloro and carbonyl functional groups is critical for its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to cellular processes. Notable findings include:

- Cellular Effects : The compound has been shown to influence cellular identity and induce cell death via mechanisms such as anoikis, a form of programmed cell death triggered by detachment from the extracellular matrix.

- Anticancer Potential : Studies suggest that this compound may possess anticancer properties by altering cellular pathways related to proliferation and apoptosis. Its interactions with specific molecular targets could lead to therapeutic applications in cancer treatment.

The mechanism of action for this compound involves its interaction with various biomolecules. The chloro and carbonyl groups facilitate nucleophilic attacks by cellular components, potentially leading to modifications in signaling pathways associated with cell survival and death .

Comparative Analysis

To better understand the unique characteristics of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Key Differences |

|---|---|---|

| 4-tert-Butylacetophenone | Lacks the chloro group | Different reactivity and applications |

| 4-tert-Butylphenylacetone | Contains an acetone functional group | Distinct chemical properties |

| 4-tert-Butylbenzyl chloride | Features a benzyl chloride group | Different reactivity patterns |

These comparisons highlight how the chloro substitution in this compound enhances its reactivity profile compared to other related compounds.

Case Studies

Recent studies have explored various aspects of this compound's biological activity:

- Anticancer Activity : A study demonstrated that derivatives of similar structures exhibit moderate activity against a panel of cancer cell lines, suggesting that modifications to the core structure can enhance potency .

- Mechanistic Insights : Research on related compounds has shown that they can inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), indicating that this compound may share similar inhibitory effects .

- Toxicological Studies : Investigations into the toxicity profiles reveal that while some derivatives show promising biological activity, they also exhibit varying degrees of cytotoxicity, necessitating further study into their safety profiles for potential therapeutic use .

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)-2-chloropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-9(14)12(15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZLQSCORMCHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396847 | |

| Record name | 1-(4-tert-Butylphenyl)-2-chloropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59477-82-6 | |

| Record name | 1-(4-tert-Butylphenyl)-2-chloropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.